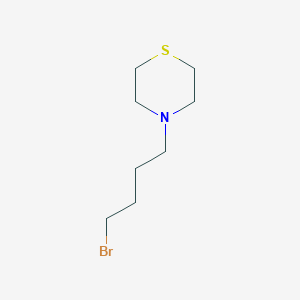

4-(4-Bromobutyl)thiomorpholine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H16BrNS |

|---|---|

Peso molecular |

238.19 g/mol |

Nombre IUPAC |

4-(4-bromobutyl)thiomorpholine |

InChI |

InChI=1S/C8H16BrNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |

Clave InChI |

KYIKUZASMYIQBU-UHFFFAOYSA-N |

SMILES canónico |

C1CSCCN1CCCCBr |

Origen del producto |

United States |

Synthetic Methodologies for 4 4 Bromobutyl Thiomorpholine

Strategies for N-Alkylation of Thiomorpholine (B91149) Precursors

The primary and most direct method for synthesizing 4-(4-Bromobutyl)thiomorpholine is through the N-alkylation of a thiomorpholine precursor. This approach involves the formation of a carbon-nitrogen bond between the thiomorpholine nitrogen and the butyl chain.

Direct Alkylation Approaches with 1,4-Dibromobutane (B41627)

The most common and straightforward synthesis of this compound involves the direct alkylation of thiomorpholine with 1,4-dibromobutane. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of base and solvent is crucial for maximizing the yield of the desired mono-alkylation product and minimizing the formation of the di-alkylation byproduct, where a second thiomorpholine molecule reacts with the other end of the butane (B89635) chain.

The reaction mechanism involves the nucleophilic attack of the secondary amine of thiomorpholine on one of the electrophilic carbon atoms of 1,4-dibromobutane. A variety of bases have been employed to facilitate this reaction, including inorganic bases like potassium carbonate and organic bases such as diisopropylethylamine (DIPEA). researchgate.netnih.gov The solvent choice often depends on the solubility of the reactants and the reaction temperature. Common solvents include acetone, acetonitrile (B52724), and dimethylformamide (DMF). researchgate.netdokumen.pub

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Thiomorpholine | 1,4-Dibromobutane | Potassium Carbonate | Acetone | This compound |

| Thiomorpholine | 1,4-Dibromobutane | DIPEA | Chloroform | This compound |

Alternative Synthetic Routes and Methodological Innovations

While direct alkylation with 1,4-dibromobutane is prevalent, researchers have explored alternative strategies to improve efficiency and selectivity. One such approach involves a two-step process where thiomorpholine is first reacted with a protected 4-bromobutanol derivative. The protecting group is then removed to yield the alcohol, which is subsequently converted to the bromide. This multi-step process can sometimes offer better control over the reaction and lead to higher purity of the final product.

Innovations in this area also include the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, which can be particularly useful when using inorganic bases. Furthermore, microwave-assisted synthesis has been explored to accelerate the reaction rate and potentially improve yields.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for the successful synthesis of this compound, with the primary goal of maximizing the yield of the desired product while minimizing byproducts. Key parameters that are often adjusted include the stoichiometry of the reactants, the choice and amount of base, reaction temperature, and reaction time.

Research has shown that using a slight excess of 1,4-dibromobutane can favor the formation of the mono-alkylated product. However, a large excess can lead to an increase in the di-substituted byproduct. The selection of the base is also critical; a mild base is often preferred to avoid side reactions. researchgate.net For instance, studies have compared the efficacy of various bases, demonstrating that the right choice can significantly impact the reaction outcome. researchgate.net

Temperature control is another crucial factor. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The reaction time is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum product formation.

| Parameter | Condition | Effect on Yield |

| Reactant Ratio | Slight excess of 1,4-dibromobutane | Favors mono-alkylation |

| Base | Mild base (e.g., K2CO3) | Minimizes side reactions |

| Temperature | Moderate (e.g., reflux in acetone) | Balances rate and selectivity |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Good solubility of reactants |

Precursor Design and Selection for Targeted Synthesis

The design and selection of precursors are fundamental to the targeted synthesis of this compound and its derivatives. The primary precursors are thiomorpholine and a C4-building block, typically 1,4-dibromobutane. The purity of these starting materials is crucial for obtaining a high yield of the final product.

Advanced Applications in Organic Synthesis and Derivative Generation

Role as a Versatile Synthetic Intermediate and Alkylating Agent

4-(4-Bromobutyl)thiomorpholine serves as a highly versatile synthetic intermediate, primarily owing to the presence of the 4-bromobutyl group. This functional group acts as a potent electrophile, making the entire molecule an effective alkylating agent. The carbon atom attached to the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This classic SN2 reaction mechanism is fundamental to its utility in organic synthesis.

The reactivity of the bromobutyl moiety allows for the introduction of the thiomorpholine-butyl scaffold into a variety of molecular frameworks. This process is crucial in the construction of more complex architectures from simpler starting materials evitachem.com. The thiomorpholine (B91149) ring itself, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a prevalent feature in many biologically active compounds mdpi.com. The dual nature of this compound—a nucleophilic heterocyclic amine and an electrophilic alkyl halide—provides chemists with a powerful tool for molecular elaboration.

The alkylation reactions are not limited to simple nucleophiles. The compound can react with a wide range of substrates, including amines, phenols, thiols, and carbanions, to generate a diverse set of derivatives. For example, diethyl phosphonates containing a terminal bromine, such as diethyl 4-bromobutyl phosphonate, readily undergo nucleophilic substitution with chalcogenolate anions, demonstrating the reactivity of the bromoalkyl chain researchgate.net. Similarly, the 4-bromobutyl group can be used in alkylation reactions of hydroxyl groups googleapis.com.

Synthesis of Novel Thiomorpholine Derivatives and Conjugates

The unique structure of this compound provides multiple avenues for the synthesis of novel derivatives and conjugates. These transformations can be broadly categorized into reactions involving the alkyl bromide and those that modify the thiomorpholine ring, though the former is more common due to the higher reactivity of the primary alkyl bromide compared to the relatively stable heterocyclic ring.

Derivatization via Nucleophilic Substitution Reactions

The most straightforward method for derivatizing this compound is through nucleophilic substitution at the terminal bromine atom. This reaction is a cornerstone of its application in synthesis, allowing for the attachment of various functional groups and molecular fragments. The general scheme involves the reaction of this compound with a nucleophile (Nu:-), resulting in the formation of a new C-Nu bond and the liberation of a bromide ion.

A variety of nucleophiles can be employed in this reaction, leading to a wide range of products. For instance, reaction with amines yields quaternary ammonium (B1175870) salts or, if the amine is primary or secondary, further N-alkylation products. Reaction with alkoxides or phenoxides produces ethers, while reaction with thiolates affords thioethers. Carbanions, such as those derived from malonic esters, can also act as nucleophiles, leading to carbon-carbon bond formation and the extension of the carbon skeleton. An analogous compound, N-(4-Bromobutyl)phthalimide, is widely used to introduce a protected four-carbon amine linker by reacting with nucleophiles like 1-phenyl-piperazine thermofisher.com.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | 1-Phenylpiperazine | N-Alkylpiperazine derivative | thermofisher.com |

| Cyanide | Sodium Cyanide | Nitrile derivative | google.com |

| Azide | Sodium Azide / Tetrabutylammonium Azide | Azide derivative | google.com |

| Thiolate | Potassium Selenocyanate | Thio- or Selenocyanate | researchgate.net |

| Phenoxide | 3,5-dimethoxyphenol derivative | Aryl ether | google.com |

Incorporation into Complex Molecular Architectures

The ability to act as a linker makes this compound an excellent building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry. The four-carbon chain provides flexibility, while the thiomorpholine moiety can impart desirable physicochemical properties, such as improved solubility or metabolic stability, and can engage in specific interactions with biological targets mdpi.com.

Several studies have demonstrated the use of the bromobutyl linker to attach heterocyclic moieties like morpholine (B109124) or thiomorpholine to larger scaffolds. For example, in the synthesis of cannabinoid receptor modulators, a 4-bromobutyl group was used to introduce a flexible chain terminating in an ester, which could then be further modified google.com. In another instance, a 4-bromobutyl linker was attached to a phenolic oxygen to create an ether linkage in the synthesis of glycine (B1666218) transporter inhibitors google.com. These examples highlight a common strategy: using a dihaloalkane like 1,4-dibromobutane (B41627) to first attach to one part of a molecule, leaving a terminal bromide available for subsequent reaction with a nucleophile like thiomorpholine, or vice versa. This stepwise approach allows for the controlled assembly of large, multi-component molecules.

Pathways to Functionalized Thiomorpholine-Containing Probes

The thiomorpholine scaffold is also found in the design of functional molecules such as fluorescent probes for biological imaging thieme-connect.com. While direct synthesis of a probe from this compound is not extensively documented, its chemical properties suggest clear pathways for such applications. A common strategy for creating fluorescent probes involves conjugating a fluorophore to a recognition moiety via a linker.

In this context, this compound could serve as the recognition moiety or a part of it, with the bromobutyl group acting as a reactive handle for attaching a fluorescent dye. The synthesis could proceed via nucleophilic attack by a dye containing a nucleophilic group (e.g., a phenol, amine, or thiol) on the terminal bromide of this compound. Alternatively, the thiomorpholine nitrogen could act as the nucleophile, displacing a leaving group on a dye that has been functionalized with an electrophilic linker. This modular approach allows for the systematic variation of the fluorophore, linker, and recognition element to optimize the probe's properties.

Rigorous Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 4-(4-bromobutyl)thiomorpholine, distinct signals would be expected to represent the different proton environments. The protons on the thiomorpholine (B91149) ring would likely appear as complex multiplets due to their coupling with each other. The protons of the butyl chain would also exhibit characteristic splitting patterns. Specifically, the methylene (B1212753) group attached to the bromine atom (-CH₂Br) would be expected to resonate at the most downfield position within the butyl chain due to the deshielding effect of the electronegative bromine atom. The methylene group adjacent to the nitrogen atom of the thiomorpholine ring (-NCH₂-) would also be shifted downfield.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the proton data by showing a distinct signal for each unique carbon atom in the molecule. The carbon atom bonded to bromine (C-Br) would appear at a characteristic chemical shift. The carbon atoms of the thiomorpholine ring would have distinct signals, as would the remaining carbons of the butyl chain.

While this compound is referenced in synthetic literature, specific, experimentally determined ¹H and ¹³C NMR data are not widely available in published, peer-reviewed sources. google.com.naresearchgate.net For comparative purposes, the related compound N-(4-bromobutyl)phthalimide displays characteristic signals in its ¹H NMR spectrum that confirm its structure. spectrabase.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₈H₁₆BrNS), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The presence of bromine would be readily identifiable by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. Although this technique is standard for compound characterization, specific HRMS data for this compound is not documented in readily accessible scientific literature. google.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl groups on the thiomorpholine ring and the butyl chain, typically in the 2850-2960 cm⁻¹ region. C-N stretching vibrations associated with the tertiary amine would also be present. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-S bond of the thiomorpholine ring would be expected to give a characteristic Raman signal.

Detailed experimental IR and Raman spectra for this compound are not available in the surveyed literature. However, the analysis of related compounds can provide insight into the expected spectral features. chemicalbook.com

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry. To date, there are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, definitive solid-state structural analysis for this specific compound is not available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analyzing the purity of a compound and for its preparative isolation. A reverse-phase HPLC method would be suitable for this compound. In such a method, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comugm.ac.id The compound would be detected by a UV detector as it elutes from the column. While specific HPLC methods and retention times for this compound are not detailed in the literature, methods for similar compounds, such as N-(4-bromobutyl)phthalimide, have been described. sielc.com

Gas Chromatography (GC) for Volatile Purity Profiling

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of "this compound" by separating and quantifying volatile and semi-volatile components within a sample. This method is particularly adept at identifying residual starting materials, by-products from the synthesis, and any degradation products that might compromise the compound's integrity. The principle of GC relies on the differential partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen.

In the analysis of "this compound," a high-resolution capillary GC system coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is often employed. The use of a mass spectrometer as a detector (GC-MS) is especially powerful, as it provides not only quantitative data but also structural information, aiding in the unequivocal identification of unknown impurities.

The synthesis of "this compound" typically involves the N-alkylation of thiomorpholine with 1,4-dibromobutane (B41627). This process can lead to several potential volatile impurities. These include unreacted starting materials such as thiomorpholine and 1,4-dibromobutane, as well as by-products from side reactions. A common by-product is the dialkylated species, 1,4-bis(thiomorpholin-4-yl)butane, which arises from the reaction of the product with another molecule of thiomorpholine. google.com Furthermore, residual solvents used during the synthesis and purification steps can also be detected.

A typical GC method would involve dissolving a precisely weighed sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, and injecting a small volume into the heated injector port of the gas chromatograph. The components of the sample are then separated on the column based on their boiling points and interaction with the stationary phase.

The resulting chromatogram displays a series of peaks, with each peak corresponding to a different component. The area under each peak is proportional to the concentration of that component in the sample. By comparing the retention times of the peaks in the sample to those of known reference standards, the identity of each component can be confirmed. The purity of "this compound" is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

For enhanced sensitivity and selectivity, especially for halogenated compounds, an electron capture detector (ECD) can be utilized. google.com However, for general purity profiling and identification of a broader range of impurities, GC-MS remains the most comprehensive approach.

Below is a representative data table from a hypothetical GC-MS analysis of a "this compound" sample.

| Peak No. | Compound Name | Retention Time (min) | Peak Area (%) | Identification Method |

|---|---|---|---|---|

| 1 | Thiomorpholine | 4.75 | 0.15 | GC-MS, Reference Standard |

| 2 | 1,4-Dibromobutane | 7.21 | 0.25 | GC-MS, Reference Standard |

| 3 | This compound | 12.58 | 99.45 | GC-MS, Reference Standard |

| 4 | 1,4-bis(Thiomorpholin-4-yl)butane | 18.92 | 0.10 | GC-MS |

| 5 | Unknown Impurity | 10.33 | 0.05 | GC-MS |

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic environment of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently employed to predict the optimized geometry, thermodynamic stability, and spectroscopic signatures of molecules like 4-(4-Bromobutyl)thiomorpholine.

DFT calculations would typically begin with a geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For the thiomorpholine (B91149) ring, DFT studies on similar structures, such as 4-(4-nitrophenyl)thiomorpholine, suggest a stable chair conformation. mdpi.com The butyl chain would exhibit flexibility, with various conformers possible. The optimized geometry is crucial for calculating other properties accurately.

Once the optimized geometry is obtained, energetic properties can be calculated. This includes the total energy of the molecule, the enthalpy of formation, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to simulate spectroscopic parameters. For instance, vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the interpretation of experimental NMR spectra.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value |

|---|---|

| Optimized Geometry | Chair conformation for the thiomorpholine ring |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. nih.govwikipedia.orgwisc.edu It provides a chemical intuition-friendly picture of bonding and delocalization effects. wisc.edu

NBO analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wikipedia.org In this compound, these interactions can occur between the lone pairs of the nitrogen and sulfur atoms and the anti-bonding orbitals of adjacent C-C, C-H, and C-S bonds. These interactions contribute to the stability of the molecule. The strength of these donor-acceptor interactions can be quantified by the second-order perturbation energy, E(2).

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | σ*(C-C) | (Value) |

| LP(S) | σ*(C-C) | (Value) |

Note: LP denotes a lone pair, and σ denotes an anti-bonding orbital. The values are illustrative and would be obtained from NBO calculations.*

Mechanistic Studies of Reaction Pathways Involving this compound

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Given its structure, this compound can participate in several types of reactions. The bromine atom on the butyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Theoretical studies could model the reaction with various nucleophiles to determine the preferred mechanism (SN1 or SN2) and the corresponding energy barriers.

The nitrogen atom of the thiomorpholine ring is a nucleophilic center and can participate in reactions such as alkylation or quaternization. Computational studies could explore the reaction profile of these processes. Furthermore, the sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone, and the energetics of these oxidation reactions can be investigated theoretically.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain and the potential for ring puckering in the thiomorpholine moiety mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. mdpi.com

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of the molecule. nih.gov By simulating the motion of the atoms over time, MD simulations can explore the different conformations accessible to the molecule at a given temperature and provide insights into the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. The simulations can reveal the preferred conformations and the flexibility of different parts of the molecule. For instance, an MD simulation could show the range of motion of the bromobutyl arm relative to the thiomorpholine ring.

Future Research Trajectories and Emerging Opportunities

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

While the current utility of 4-(4-Bromobutyl)thiomorpholine is primarily centered around its role as a bifunctional molecule—possessing a nucleophilic tertiary amine and a reactive alkyl bromide—a vast landscape of its chemical reactivity remains to be explored. The inherent functionalities of the thiomorpholine (B91149) ring, including the sulfur atom and the cyclic amine, present opportunities for novel transformations.

Future investigations are expected to delve into the following areas:

Oxidation and Reduction Reactions: Systematic studies on the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone derivatives could yield compounds with altered physicochemical properties, such as increased polarity and hydrogen bonding capacity. These modifications can be crucial for applications in medicinal chemistry and materials science. Conversely, reductive processes could unveil new synthetic pathways.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiomorpholine ring under various conditions, including extreme pH and temperature, could lead to the discovery of novel ring-opening or rearrangement reactions. Such transformations would provide access to unique molecular scaffolds that are not readily accessible through conventional synthetic routes.

Metal-Catalyzed Cross-Coupling Reactions: The presence of the bromine atom makes this compound an ideal candidate for a variety of metal-catalyzed cross-coupling reactions. While standard nucleophilic substitution is a common application, exploring reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations on the butyl chain would significantly expand the diversity of accessible derivatives.

Catalytic Applications: The thiomorpholine moiety itself, particularly the nitrogen and sulfur atoms, could possess catalytic activity. Research into the use of this compound and its derivatives as organocatalysts or as ligands for transition metal catalysts is a promising avenue. The sulfur atom, for instance, could play a key role in coordinating with metal centers, influencing the selectivity and efficiency of catalytic processes.

A deeper understanding of these reactivity profiles will not only broaden the synthetic utility of this compound but also pave the way for its application in asymmetric synthesis and novel catalytic systems.

Development of Sustainable and Green Synthetic Pathways for Production

The growing emphasis on environmentally responsible chemical manufacturing necessitates the development of sustainable and green synthetic routes for the production of this compound. Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes. Future research will focus on aligning its synthesis with the principles of green chemistry.

Key areas for development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring one-pot or tandem reactions that reduce the number of synthetic steps and purification processes.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions are also a highly desirable goal.

Catalytic Approaches: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, can significantly reduce the environmental impact of chemical synthesis. Enzymes, for example, can offer high selectivity under mild reaction conditions, while solid-supported catalysts can be easily recovered and reused. A recent development in the synthesis of the parent thiomorpholine scaffold involves a continuous flow generation, highlighting a move towards more efficient and safer production methods. acs.org

Renewable Feedstocks: Investigating the possibility of deriving starting materials for the synthesis of this compound from renewable resources rather than petrochemical sources would be a significant step towards a circular economy.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption compared to conventional heating methods.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing one-pot or tandem reaction sequences. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and intermediates. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Implementing microwave or flow chemistry technologies. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing biocatalysts or recyclable heterogeneous catalysts. |

| Design for Degradation | Creating derivatives that biodegrade after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |

By focusing on these green and sustainable pathways, the chemical industry can produce this compound in a more cost-effective and environmentally friendly manner.

Expansion of Thiomorpholine Derivative Libraries for Chemical Biology and Materials Science Applications

The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds. jchemrev.com The unique physicochemical properties of the thiomorpholine ring, including its pKa and ability to participate in hydrogen bonding, make it an attractive moiety for drug design. researchgate.net The 4-(4-Bromobutyl) side chain of the title compound provides a convenient handle for the synthesis of diverse derivative libraries for applications in both chemical biology and materials science.

Chemical Biology:

The development of extensive libraries of this compound derivatives will be instrumental in the discovery of new therapeutic agents. By systematically modifying the butyl chain through reactions with various nucleophiles, a wide array of compounds with diverse functionalities can be generated. These libraries can then be screened against a multitude of biological targets to identify novel drug leads. The thiomorpholine moiety itself has been incorporated into compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jchemrev.comresearchgate.net For instance, novel thiomorpholine derivatives have been synthesized and evaluated as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Materials Science:

The versatility of this compound also extends to the field of materials science. The ability to introduce a wide range of functional groups onto the butyl chain allows for the tailoring of material properties. A particularly promising area is the development of novel polymers. For example, thiomorpholine-containing polymers have been shown to exhibit stimuli-responsive behavior, such as pH and temperature sensitivity. mdpi.com This makes them attractive for applications in areas like drug delivery, tissue engineering, and smart coatings. The synthesis of N-acryloyl thiomorpholine and its subsequent polymerization has been shown to result in polymers with unique self-assembly properties. rsc.org

The table below summarizes potential applications of expanded thiomorpholine derivative libraries.

| Application Area | Specific Examples |

| Chemical Biology | - High-throughput screening for novel drug candidates. |

| - Development of chemical probes to study biological processes. | |

| - Synthesis of targeted drug delivery systems. | |

| Materials Science | - Creation of stimuli-responsive ("smart") polymers and hydrogels. |

| - Development of novel functional coatings and adhesives. | |

| - Synthesis of ion-exchange resins and metal-chelating materials. |

The systematic expansion of thiomorpholine derivative libraries, facilitated by the reactivity of this compound, holds immense potential for groundbreaking discoveries in both understanding complex biological systems and creating advanced materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.